Boc-L-Dap(N3)-OH*CHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

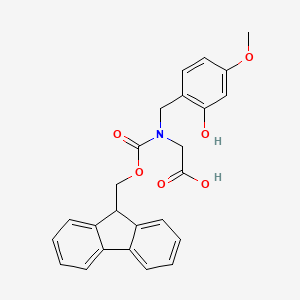

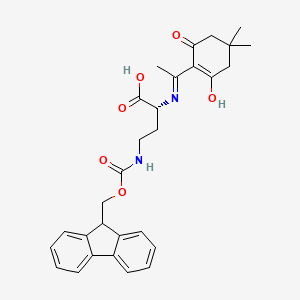

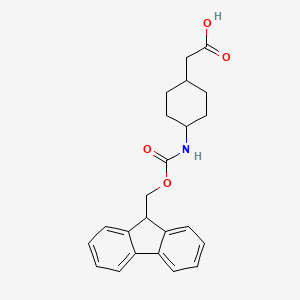

Boc-L-Dap(N3)-OH, also known as N3-L-Dap(Boc)-OH, is a click chemistry reagent1. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments1.

Synthesis Analysis

The synthesis of Boc-L-Dap(N3)-OH involves complex chemical reactions. Unfortunately, I couldn’t find detailed information on the synthesis process of Boc-L-Dap(N3)-OH*CHA.Molecular Structure Analysis

Boc-L-Dap(N3)-OH contains an Azide group1. The molecular weight is 230.22, and the formula is C8H14N4O41.

Chemical Reactions Analysis

Boc-L-Dap(N3)-OH can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-Dap(N3)-OH include a molecular weight of 230.22 and a formula of C8H14N4O41. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of Boc-L-Dap(N3)-OH*CHA.科学的研究の応用

Chemical Synthesis and Drug Development

In the realm of chemical synthesis, the development of protected amino acids and their derivatives plays a crucial role. For example, Temperini et al. (2020) have developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), highlighting the significance of protected amino acids in synthesizing complex molecules (Temperini et al., 2020). Such methodologies could be relevant for synthesizing or modifying compounds like Boc-L-Dap(N3)-OH*CHA for targeted applications in drug development or material science.

Photocatalysis and Material Science

Research on (BiO)2CO3-based photocatalysts by Ni et al. (2016) exemplifies the application of complex chemical compounds in material science, especially in photocatalysis and environmental remediation (Ni et al., 2016). While not directly related to Boc-L-Dap(N3)-OHCHA, this study underscores the potential of chemical compounds in enhancing the photocatalytic performance of materials, suggesting avenues for the application of Boc-L-Dap(N3)-OHCHA derivatives in creating or modifying photocatalytic materials.

Safety And Hazards

Boc-L-Dap(N3)-OH is intended for research use only and is not for medicinal, household, or other use2. For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

将来の方向性

The future directions of Boc-L-Dap(N3)-OH could involve its use in various research fields due to its role as a click chemistry reagent. However, I couldn’t find specific future directions for Boc-L-Dap(N3)-OH*CHA.

Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

CAS番号 |

122225-54-1 |

|---|---|

製品名 |

Boc-L-Dap(N3)-OH*CHA |

分子式 |

C8H14N4O4*C6H13N |

分子量 |

230,22*99,18 g/mole |

同義語 |

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)